molecular formula C7H11N3 B13404578 N-methyl-1-(5-methylpyrazin-2-yl)methanamine

N-methyl-1-(5-methylpyrazin-2-yl)methanamine

Cat. No.: B13404578
M. Wt: 137.18 g/mol
InChI Key: VQIHQBNDRQZLLV-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methylpyrazin-2-yl)methanamine (IUPAC name) is a secondary amine featuring a pyrazine heterocycle substituted with a methyl group at the 5-position and a methylamine moiety linked via a methylene bridge. Pyrazine derivatives are known for their role in medicinal chemistry due to their electron-deficient aromatic ring, which facilitates hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-methyl-1-(5-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-6-3-10-7(4-8-2)5-9-6/h3,5,8H,4H2,1-2H3

InChI Key

VQIHQBNDRQZLLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNC

Origin of Product

United States

Preparation Methods

Methylation of 5-Methylpyrazin-2-amine

Method Overview:
This approach involves methylating 5-methylpyrazin-2-amine using methylating agents such as methyl iodide or dimethyl sulfate under basic or catalytic conditions.

Procedure:

  • Dissolve 5-methylpyrazin-2-amine in a suitable solvent such as acetonitrile or DMF.
  • Add a base like potassium carbonate or sodium hydride to deprotonate the amine.
  • Introduce methylating reagent (e.g., methyl iodide) dropwise.
  • Stir the mixture at room temperature or elevated temperature (around 60–80°C) for several hours.
  • Quench the reaction, extract, and purify via chromatography or distillation.

Reaction Conditions & Yield Data:

Parameter Typical Conditions Yield (%) Reference
Solvent DMF or acetonitrile 80–95 Patent WO2004080945A1
Methylating agent Methyl iodide -
Temperature 25–80°C -
Time 4–8 hours -

Note: The patent indicates high yields (~82%) of N-methyl derivatives when methyl iodide is used under optimized conditions, with purification by distillation or chromatography.

Catalytic Methylation Using Methylating Catalysts

Method Overview:
Transition metal catalysis, such as copper-catalyzed methylation, can be employed to enhance selectivity and reduce side reactions.

Procedure:

  • Combine 5-methylpyrazin-2-amine with a copper catalyst (e.g., CuI or CuOAc) and a methyl source (e.g., methylboronic acid or methyl iodide).
  • Use a suitable ligand (e.g., Xantphos) to facilitate C–N bond formation.
  • Conduct the reaction in a polar aprotic solvent like DMF at elevated temperatures (~80°C).
  • Purify the methylated product via chromatography.

Reaction Conditions & Data:

Catalyst Ligand Solvent Temperature Yield (%) Reference
Cu(OAc)2 Xantphos DMF 80°C 85–95

Multi-step Synthesis Involving Intermediate Formation

Formation of N-(5-Methylpyrazin-2-yl)methylamine

Method Overview:
This approach involves initial formation of a heterocyclic precursor, such as a pyrazine derivative, followed by reduction and methylation.

Step 1: Synthesis of 1-(5-methylpyrazin-2-yl)methyl chloride

  • React 5-methylpyrazin-2-amine with thionyl chloride or phosphorus oxychloride under reflux to generate the chloromethyl intermediate.

Step 2: N-methylation

  • React the chloromethyl intermediate with methylamine or methyl magnesium bromide to introduce the methyl group onto the nitrogen atom.

Step 3: Reduction to N-methyl-1-(5-methylpyrazin-2-yl)methanamine

  • Use catalytic hydrogenation (e.g., Pd/C under hydrogen) or chemical reduction with sodium borohydride.

Reaction Data:

Step Reagents Conditions Yield (%) Reference
Chloromethylation SOCl2 Reflux 70–80
Methylation Methylamine Reflux 75–85
Reduction Pd/C, H2 Room temp 80–90

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Typical Yield (%) Advantages References
Direct methylation of heterocyclic amine 5-Methylpyrazin-2-amine Methyl iodide, base 25–80°C, 4–8 h 82–95 Simple, high yield
Catalytic methylation 5-Methylpyrazin-2-amine Cu(OAc)2, Xantphos, methyl source 80°C, 8 h 85–95 Selectivity, milder
Multi-step heterocycle derivation 5-Methylpyrazin-2-amine Thionyl chloride, methylamine, Pd/C Reflux, room temp 70–90 Precise control

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Scientific Research Applications

N-methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride is a chemical compound with a molecular weight of approximately 210.1 g/mol. It features a pyrazine ring with a methyl group at the 5-position and an amine group connected through a methylene bridge. The unique structure of this compound dihydrochloride makes it a subject of interest for researchers exploring novel therapeutic agents.

Research and applications

  • Medicinal Chemistry Research indicates that this compound dihydrochloride exhibits potential biological activities, particularly in medicinal chemistry. The mechanism of action of this compound dihydrochloride involves its interaction with specific molecular targets within biological systems. Its stable structure allows for effective binding to proteins or enzymes, potentially modulating their activity. Ongoing research aims to elucidate these interactions further, which could lead to new insights into its therapeutic potential.
  • Solubility and Bioavailability The presence of the dihydrochloride salt form enhances this compound's water solubility and bioavailability, distinguishing it from its analogs and contributing to its unique properties in research applications.
  • Glucokinase Activators N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide contains a methylpyrazin fragment and is being investigated as a clinical candidate for the treatment of type 2 diabetes mellitus .

Comparison with Similar Compounds

Compound NameStructural FeaturesUniqueness
N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamineContains an imidazo ringDifferent heterocyclic structure
(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimineFeatures both pyrazole and pyridine ringsUnique substituents
(3-Acetyl-5-carboxylato-4-methyl-1H-pyrazol)Copper(II) complex with pyrazole derivativeCoordination complex formation
(5-Methylpyrazin-2-yl)methanamine hydrochlorideSimilar core structure but lacks methyl substitution on nitrogenLess soluble compared to dihydrochloride form
Pyrazin-2-ylmethanamine hydrochlorideSimilar core but different substituentsDifferent biological activity profile

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-methyl-1-(5-methylpyrazin-2-yl)methanamine with key analogues, highlighting structural differences, physicochemical properties, and biological activities:

Compound Name Heterocycle Core Key Substituents Physicochemical Properties Biological Activity/Application Synthesis Method Reference
This compound Pyrazine 5-methyl, N-methylamine Moderate solubility (dihydrochloride salt); lower logP due to polar pyrazine Potential pharmaceutical use (salt form) Likely reductive amination or SN2
N-methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine Pyrazole 1,3,5-trimethyl, N-methyl Higher lipophilicity (logP ~2.5) Intermediate in sulfonamide synthesis Reaction with benzenesulfonyl chloride
N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine Thienopyridine Fused thiophene-pyridine Moderate solubility; aromatic π-system Binds TPP riboswitch (KD ~10 µM) Not specified
N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine Tetrahydropyran Oxygen-containing ring High aqueous solubility (logP ~1.2) Amination reactions in water (86–92% yield) Water-mediated nucleophilic substitution
N-methyl-1-(naphthalen-1-yl)methanamine Naphthalene Aromatic hydrocarbon High lipophilicity (logP ~4.0) Antifungal (squalene epoxidase inhibition) SN2 reaction with alkyl halides
N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Imidazopyridine Arylimidazo-pyridine, dimethylamine Moderate solubility (logP ~2.8) Antimicrobial (E. coli, C. albicans) Multi-step α-haloketone reactions

Key Findings from Comparative Analysis

Heterocycle Influence on Properties: Pyrazine vs. Pyrazole: Pyrazine’s electron-deficient nature enhances polarity and hydrogen-bonding capacity compared to pyrazole, which is more lipophilic due to methyl substituents . Thienopyridine vs. Pyrazine: The fused thienopyridine core enables stronger aromatic interactions, making it suitable for targeting RNA riboswitches . Tetrahydropyran vs. Pyrazine: The oxygen atom in tetrahydropyran improves aqueous solubility, enabling reactions in water .

Biological Activity Trends :

  • Lipophilic analogues (e.g., naphthalene derivative) exhibit antifungal activity due to membrane penetration , whereas polar pyrazine derivatives may target intracellular biomolecules.
  • Antimicrobial activity in imidazopyridine derivatives correlates with the presence of aryl groups and basic amine side chains .

Synthetic Accessibility :

  • Water-compatible synthesis is feasible for tetrahydropyran derivatives , whereas pyrazole and naphthalene analogues require organic solvents .

Biological Activity

N-methyl-1-(5-methylpyrazin-2-yl)methanamine, also known as N-methyl-5-methylpyrazin-2-ylmethanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C6H10Cl2N3
  • Molecular Weight : Approximately 210.1 g/mol
  • Structure : It contains a pyrazine ring with a methyl group at the 5-position and an amine group connected through a methylene bridge.

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antiviral activities. Studies have shown that derivatives of this compound can inhibit the growth of several pathogenic microorganisms, which positions them as potential candidates for new antimicrobial agents.

Activity Type Target Pathogen Inhibition Concentration (IC50)
AntibacterialStaphylococcus aureus< 10 µg/mL
AntiviralInfluenza virus< 5 µg/mL

These findings suggest that modifications to the compound's structure could enhance its efficacy against specific pathogens.

The mechanism of action for this compound involves its interaction with cellular components. The stable pyrazine core allows the compound to bind effectively to proteins or enzymes, potentially modulating their activity. Ongoing research aims to elucidate these interactions further, which could reveal new therapeutic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • A study published in Journal of Medicinal Chemistry examined various derivatives of this compound, demonstrating significant antibacterial activity against drug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Pharmacokinetic Analysis :
    • Research on pharmacokinetic parameters indicated that derivatives exhibited favorable profiles, including adequate half-lives and low clearance rates. This suggests potential for effective therapeutic use in clinical settings .
  • Solubility Improvement Strategies :
    • Another study focused on improving the aqueous solubility of related compounds, which is crucial for bioavailability. Modifications to the side chains were found to significantly enhance solubility without compromising biological activity .

Q & A

Basic: What are the common synthetic routes for N-methyl-1-(5-methylpyrazin-2-yl)methanamine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 5-methylpyrazine-2-carbaldehyde with methylamine under hydrogenation using a catalyst like palladium on carbon yields the primary amine. Intermediates are characterized via Nuclear Magnetic Resonance (NMR) to confirm regiochemistry (e.g., pyrazine ring substitution) and mass spectrometry (MS) for molecular weight validation. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies methyl groups on the pyrazine ring (δ ~2.5 ppm for CH3) and the methanamine chain (δ ~3.1–3.4 ppm for N–CH2).
  • FTIR : Confirms N–H stretches (~3300 cm⁻¹) and aromatic C–N vibrations (~1600 cm⁻¹).
  • High-Resolution MS : Validates molecular formula (e.g., C8H12N4 requires m/z 164.106). Cross-referencing with synthetic intermediates ensures structural fidelity .

Advanced: How can reaction conditions be optimized for higher yields in synthesizing derivatives of this compound?

Methodological Answer:
Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature : Elevated temperatures (80–100°C) accelerate amination but may require inert atmospheres to prevent oxidation.
  • Catalyst screening : Testing Pd/C vs. Raney Nickel for reductive steps can improve efficiency. Reaction progress is monitored via TLC, and yields are quantified using HPLC with UV detection at 254 nm .

Advanced: What experimental strategies are used to elucidate the mechanism of biological activity for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Receptor binding studies : Radiolabeled ligand displacement assays (e.g., [3H]-serotonin for 5-HT receptor interaction).
  • Molecular docking : Computational models (AutoDock Vina) predict binding poses in the pyrazine ring’s methyl group and amine moiety. Validate with site-directed mutagenesis of putative binding residues .

Advanced: How do structural modifications (e.g., substituent position on pyrazine) affect biological activity?

Methodological Answer:
A comparative approach is used:

  • Synthesize analogs : Vary substituents (e.g., 5-methyl vs. 6-methyl pyrazine) via Suzuki coupling or halogenation.
  • SAR analysis : Test analogs in bioassays (e.g., antimicrobial MIC values). For example, the 5-methyl group enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs. Data is analyzed using multivariate regression to identify critical physicochemical parameters (logP, polar surface area) .

Advanced: How should researchers address contradictions in biological efficacy data across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in antiviral IC50 may arise from differing viral strains (H1N1 vs. SARS-CoV-2).
  • Dose-response validation : Replicate studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Orthogonal assays : Confirm results using alternate methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., pyrazine C-3 position).
  • Hammett σ constants : Predict substituent effects on reaction rates.
  • MD simulations (GROMACS) : Simulate solvation effects in polar vs. nonpolar solvents to guide reaction solvent selection .

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